molecular formula C23H23NO7S B3008548 3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951931-10-5

3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B3008548
CAS No.: 951931-10-5
M. Wt: 457.5
InChI Key: PQYKDJHHIFJXGT-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H23NO7S and its molecular weight is 457.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The development of novel monomers with specific functionalities is a critical area of research, as demonstrated by Kiskan and Yagci (2007), who synthesized a monomer possessing both benzoxazine and coumarin rings. This monomer exhibited photodimerization under UV light, showcasing a method to manipulate molecular structure for potential applications in material science Kiskan & Yagci, 2007.

Molecular Electronics and Optoelectronics

Compounds with extended pi-conjugation systems, such as the derivatives studied by Wang et al. (2006), are of interest for their optoelectronic properties. These molecules, including oxadiazole derivatives, were synthesized and analyzed for their redox, structural, and optoelectronic characteristics, suggesting their utility in molecular electronics Wang et al., 2006.

Advanced Materials and Polymer Chemistry

The manipulation of molecular structures to create materials with specific thermal and mechanical properties is exemplified by the synthesis of compounds integrating benzoxazine and oxazine rings. These compounds, such as those analyzed by Tang and Kastner (2012), contribute to our understanding of the structural basis for material properties, which is crucial for designing advanced polymers and composites Tang & Kastner, 2012.

Pharmaceutical and Biological Applications

The investigation into N-Mannich bases of oxadiazole thiones by Al-Wahaibi et al. (2021) highlights the potential of structurally complex molecules for antimicrobial and anti-proliferative activities. Their work provides insight into how specific molecular modifications can influence biological activity, a key consideration for the development of new therapeutics Al-Wahaibi et al., 2021.

Mechanism of Action

Target of Action

The compound’s primary targets are G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

The compound acts as an activator of GIRK channels . By binding to these channels, it increases their activity, allowing more potassium ions to enter the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7S/c1-28-20-5-3-14(9-21(20)29-2)18-11-30-23-16(22(18)25)4-6-19-17(23)10-24(13-31-19)15-7-8-32(26,27)12-15/h3-6,9,11,15H,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYKDJHHIFJXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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